2-Bromo-5-Methylnicotinic Acid: A Strategic Scaffold in Medicinal and Agrochemical Synthesis
2-Bromo-5-Methylnicotinic Acid: A Strategic Scaffold in Medicinal and Agrochemical Synthesis
An In-Depth Technical Guide by a Senior Application Scientist
Executive Summary
In the landscape of modern drug discovery and agrochemical development, the selection of heterocyclic building blocks dictates the trajectory of lead optimization. 2-Bromo-5-methylnicotinic acid (CAS 65996-06-7) is not merely a structural intermediate; it is a highly programmable chemical scaffold[1]. Featuring a precise arrangement of functional groups—an electrophilic C2-bromine, a modifiable C3-carboxylic acid, and a sterically tuning C5-methyl group—this molecule allows for orthogonal functionalization. This guide provides an authoritative, field-proven analysis of its physical properties, electronic topography, and self-validating synthetic protocols.
Chemical Identity & Electronic Topography
To leverage 2-bromo-5-methylnicotinic acid effectively, one must understand the causality behind its reactivity. The pyridine core is inherently electron-deficient. This deficiency is exacerbated at the C2 and C4 positions by the inductive and resonance effects of the endocyclic nitrogen.
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The C2-Bromine: The presence of the C3-carboxylic acid further withdraws electron density from the C2 position. This makes the C2-bromine exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0) in cross-coupling) and, to a lesser extent, Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles.
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The C3-Carboxylic Acid: Provides a classic vector for amide bond formation, essential for synthesizing nicotinamide-based enzyme inhibitors and herbicides[2].
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The C5-Methyl Group: Provides mild electron donation via hyperconjugation. More importantly, it acts as a steric boundary, influencing the conformation of groups attached at C3 and C4, which is often a critical parameter in structure-activity relationship (SAR) optimization.
Divergent synthetic reactivity pathways of 2-bromo-5-methylnicotinic acid.
Physicochemical Properties
Accurate physicochemical data is the foundation of robust experimental design. The following table synthesizes the core physical parameters required for reaction planning, solvent selection, and purification workflows[3][4][5].
| Property | Value / Description |
| IUPAC Name | 2-bromo-5-methylpyridine-3-carboxylic acid |
| CAS Registry Number | 65996-06-7 |
| Molecular Formula | C7H6BrNO2 |
| Molecular Weight | 216.03 g/mol |
| Predicted logP | ~2.0 - 2.5 (Highly dependent on pH due to ionization) |
| Predicted Boiling Point | ~320 - 350 °C at 760 mmHg |
| Predicted Density | ~1.6 - 1.7 g/cm³ |
| Appearance | Solid powder (typically off-white to light yellow) |
Note: As an amphoteric-leaning molecule (with a basic pyridine nitrogen and an acidic carboxylic proton), its solubility profile is highly pH-dependent. It exhibits poor solubility in non-polar solvents (hexanes, toluene) but dissolves readily in polar aprotic solvents (DMF, DMSO) and basic aqueous solutions.
Mechanistic Reactivity & Synthetic Strategy
When designing a dual-functionalization route (e.g., modifying both C2 and C3), the sequence of events is critical.
Causality in Route Design: If you perform the amide coupling first , the resulting nicotinamide may present steric hindrance that slows down a subsequent Suzuki coupling at C2. However, if you perform the Suzuki coupling first , the free carboxylic acid can potentially poison the palladium catalyst or require excess base, necessitating either a robust catalyst system or temporary esterification[6].
Logical decision tree for dual-functionalization workflows.
Self-Validating Experimental Protocols
As an application scientist, I do not rely on "cookbooks." A protocol must be a self-validating system where each step provides measurable feedback. Below are two field-proven methodologies for functionalizing 2-bromo-5-methylnicotinic acid.
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling (C2 Functionalization)
This protocol allows for the direct arylation of the C2 position without the need to pre-protect the carboxylic acid, saving two synthetic steps.
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Reagents: 2-Bromo-5-methylnicotinic acid (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (3.0 eq).
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Solvent System: 1,4-Dioxane / H₂O (4:1 v/v).
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Causality of Choices:
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Catalyst: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand possesses a large bite angle. This facilitates the reductive elimination step, which is often rate-limiting when coupling sterically hindered ortho-substituted substrates.
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Solvent/Base: The addition of water is not arbitrary; it is strictly required to dissolve the inorganic Na₂CO₃ base and generate the reactive palladium-hydroxo complex, which is the true intermediate that transmetallates with the boronic acid. Three equivalents of base are used because the first equivalent is consumed deprotonating the carboxylic acid.
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Step-by-Step Workflow:
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Charge a Schlenk flask with the acid, boronic acid, and base.
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Add the Dioxane/H₂O mixture and sparge with N₂ for 15 minutes. (Validation: Oxygen removal is critical to prevent homocoupling of the boronic acid).
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Add Pd(dppf)Cl₂, seal the flask, and heat to 90 °C for 4-6 hours.
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In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~216/218) is fully consumed.
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Cool, acidify carefully with 1M HCl to pH 3-4 to protonate the product, and extract with EtOAc.
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Protocol B: Amide Bond Formation (C3 Functionalization)
Direct reaction of the carboxylic acid with an amine to form nicotinamides.
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Reagents: 2-Bromo-5-methylnicotinic acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).
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Solvent: Anhydrous DMF.
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Causality of Choices: HATU is utilized over older reagents (like EDC/HOBt) because it rapidly generates the highly reactive 7-aza-1-hydroxybenzotriazole active ester. This accelerates the amidation and overcomes the steric bulk imparted by the adjacent C2-bromine. DIPEA acts as a non-nucleophilic base to keep the amine unprotonated.
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Step-by-Step Workflow:
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Dissolve the acid and DIPEA in DMF at 0 °C.
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Add HATU portion-wise. Stir for 10 minutes. (Validation: A color change to yellow/orange indicates the formation of the active ester).
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Add the amine. Warm to room temperature and stir for 2 hours.
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Quench with saturated aqueous NaHCO₃ and extract with DCM. Wash the organic layer extensively with LiCl (5% aq) to remove residual DMF.
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Applications in Drug Discovery & Agrochemicals
The structural motif of 2-bromo-5-methylnicotinic acid has been heavily patented and utilized across life sciences[7][8].
Agrochemical Innovations: The compound is a direct precursor to potent herbicidal nicotinamide derivatives. By replacing the C2-bromine via coupling or substitution (e.g., with trifluoromethylphenoxy groups) and forming specific amides at C3, researchers have developed pre-emergence herbicides capable of controlling weeds like Digitaria sanguinalis and Amaranthus retroflexus in crops such as soya beans and winter wheat[2][9]. The foundational methodology for these derivatives traces back to synthetic strategies described by J.J. Baldwin et al. in 1978[9].
Pharmaceutical Inhibitors: In medicinal chemistry, the nicotinic acid core is a privileged scaffold. Derivatives of this specific brominated building block are routinely evaluated in high-throughput screening libraries as potential enzyme inhibitors. Related dibromonicotinic and bromomethylnicotinic scaffolds have shown utility as precursors for Cyclooxygenase (COX) inhibitors, Inosine Monophosphate (IMP) Dehydrogenase inhibitors, and various kinase inhibitors[10]. The C5-methyl group often plays a crucial role in fitting into hydrophobic pockets of target enzymes, while the C3-amide acts as a hydrogen bond donor/acceptor.
References
- Google Patents (EP0053011A1).New herbicidal nicotinamide derivatives.
Sources
- 1. 2-Bromo-5-methylnicotinic Acid|CAS 65996-06-7 [benchchem.com]
- 2. EP0053011A1 - New herbicidal nicotinamide derivatives - Google Patents [patents.google.com]
- 3. 2-Bromo-5-methylnicotinic Acid|CAS 65996-06-7 [benchchem.com]
- 4. 2-bromo-5-methylpyridine-3-carboxylic acid | 65996-06-7 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Bromo-N,5-dimethylnicotinamide|CAS 1379302-91-6 [benchchem.com]
- 7. 35905-85-2|2-Bromonicotinic acid|BLD Pharm [bldpharm.com]
- 8. arctomsci.com [arctomsci.com]
- 9. EP0053011A1 - New herbicidal nicotinamide derivatives - Google Patents [patents.google.com]
- 10. 1269291-41-9 | 2,4-Dibromonicotinic acid | Bromides | Ambeed.com [ambeed.com]
